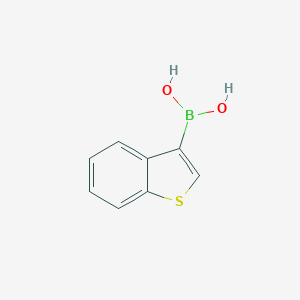

Benzothiophene-3-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzothiophen-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVANIYYVZZLQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380004 | |

| Record name | Benzothiophene-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113893-08-6 | |

| Record name | Benzothiophene-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzothiophen-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of a Heterocyclic Building Block

An In-Depth Technical Guide to Benzothiophene-3-boronic Acid: Synthesis, Properties, and Applications in Modern Chemistry

This compound (CAS No. 113893-08-6) is a specialized organoboron compound that has emerged as a critical building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1][2] Its structure, which features a boronic acid group appended to the 3-position of a benzothiophene scaffold, makes it an exceptionally valuable reagent. The benzothiophene moiety itself is a privileged heterocyclic motif found in a wide array of pharmacologically active molecules, exhibiting properties ranging from anticancer to anti-inflammatory activities.[3][4][5]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. It delves into its fundamental physicochemical properties, outlines robust protocols for its synthesis and application in palladium-catalyzed cross-coupling reactions, and details essential best practices for its safe handling and storage.

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis. This compound is typically an off-white to light yellow solid, stable under recommended storage conditions.[6] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 113893-08-6 | [1][6][7] |

| Molecular Formula | C₈H₇BO₂S | [1][2][6] |

| Molecular Weight | 178.02 g/mol | [1][6][7] |

| Appearance | Off-white to light yellow solid/powder | [2][6] |

| Melting Point | 225-230 °C (lit.) | [2][6] |

| Boiling Point | 390.2 °C at 760 mmHg (Predicted) | [2][6] |

| Density | ~1.35 g/cm³ (Predicted) | [2][6] |

| pKa | 8.29 ± 0.30 (Predicted) | [2] |

| SMILES | OB(C1=CSC2=CC=CC=C21)O | [7] |

| InChI Key | QVANIYYVZZLQJP-UHFFFAOYSA-N |

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of this compound involves a directed lithiation-boration sequence starting from benzo[b]thiophene (also known as thianaphthene). This method offers high regioselectivity, targeting the C-3 position due to the influence of the adjacent sulfur atom.

Causality of Experimental Design

The choice of reagents and conditions is critical for success.

-

Anhydrous & Inert Conditions : Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive towards water and oxygen. The entire reaction must be conducted in a flame-dried apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent and ensure high yields.

-

Strong Base : n-Butyllithium is a powerful, non-nucleophilic base used to deprotonate the C-3 position of the benzothiophene ring, which is the most acidic proton after the C-2 position is sterically hindered.

-

Electrophilic Boron Source : Triisopropyl borate (B(O-iPr)₃) serves as the electrophile. The lithiated benzothiophene acts as a nucleophile, attacking the electron-deficient boron atom. The bulky isopropoxy groups facilitate controlled reaction and are easily hydrolyzed in the subsequent workup step.

-

Aqueous Acidic Workup : The addition of an acid (e.g., HCl) is essential to hydrolyze the boronate ester intermediate to the final boronic acid product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add benzo[b]thiophene (1.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation : Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the mixture at this temperature for 1 hour.

-

Borylation : To the resulting solution, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Isolation : Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (2 M) until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield this compound as a white or off-white solid.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is predominantly used as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[9] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, a cornerstone of modern pharmaceutical and materials synthesis.[10][11] It enables the direct attachment of the benzothiophene core to various aryl or heteroaryl halides, providing a modular route to complex molecular architectures.[12][13]

Causality of the Suzuki-Miyaura Protocol

-

Palladium Catalyst : A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂).[10]

-

Ligand : Phosphine ligands (e.g., triphenylphosphine, PPh₃) are crucial. They coordinate to the palladium center, stabilizing it, enhancing its solubility, and modulating its reactivity to facilitate the key steps of the catalytic cycle.[10]

-

Base : A base (e.g., potassium carbonate, K₂CO₃) is required for the transmetalation step. It activates the boronic acid by converting it to a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9][10]

-

Solvent System : A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the organic reagents and catalyst, while water dissolves the inorganic base.[10]

General Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup : To a flame-dried Schlenk flask, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Catalyst Addition : In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 8 mol%). Add this mixture to the main reaction flask.

-

Solvent Addition : Add the organic solvent (e.g., 1,4-dioxane) and degassed water.[10]

-

Degassing : Seal the flask and thoroughly degas the mixture, typically by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction : Heat the mixture with vigorous stirring in a preheated oil bath (typically 90-100 °C) for 12-24 hours.[10]

-

Monitoring : Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.

-

Workup and Purification : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified using flash column chromatography.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As with all chemical reagents, proper handling of this compound is paramount for ensuring laboratory safety and maintaining the compound's integrity.

Hazard Identification

-

Classification : this compound is classified as a skin and eye irritant.

-

Precautionary Statements :

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

Handling and Storage Best Practices

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15] Minimize dust generation during transfer by using appropriate tools like scoops or funnels.[16]

-

Storage : Boronic acids are sensitive to moisture and can undergo decomposition or form anhydrides.[15][17][18] Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[15][16] For long-term stability, storage in a freezer at -20°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2][7]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[15]

Conclusion

This compound stands as a testament to the power of well-designed chemical building blocks. Its robust physicochemical properties and predictable reactivity in the Suzuki-Miyaura coupling make it an indispensable tool for chemists. By enabling the efficient construction of complex molecules centered around the biologically significant benzothiophene core, it continues to be a key reagent in the discovery and development of novel pharmaceuticals and advanced functional materials. Adherence to the synthesis, application, and safety protocols outlined in this guide will empower researchers to leverage the full potential of this versatile compound.

References

-

LookChem. (n.d.). Cas 113893-08-6, this compound. Retrieved from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

PubChem. (n.d.). Benzo[b]thiophene-3-boronic acid pinacol ester. Retrieved from [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

-

ResearchGate. (n.d.). Boronic acid 25 as a versatile reagent for the incorporation of a fused benzothiophene ring. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. Retrieved from [Link]

- Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]

Sources

- 1. Benzo[b]thiophene-3-boronic acid | 113893-08-6 | FB46198 [biosynth.com]

- 2. lookchem.com [lookchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 113893-08-6 [chemicalbook.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. laballey.com [laballey.com]

- 17. nbinno.com [nbinno.com]

- 18. borax.com [borax.com]

An In-depth Technical Guide to the Synthesis and Characterization of Benzothiophene-3-boronic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of benzothiophene-3-boronic acid, a pivotal building block in medicinal chemistry and materials science. The document details a robust and widely utilized synthetic protocol, offering insights into the underlying chemical principles and experimental best practices. Furthermore, it outlines a systematic approach to the structural elucidation and purity assessment of the target compound through various analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile molecule in their synthetic endeavors. The benzothiophene scaffold is a prominent heterocyclic motif, and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1].

Introduction: The Significance of this compound

Benzothiophene, an aromatic heterocyclic compound composed of a fused benzene and thiophene ring, is a privileged scaffold in drug discovery and organic electronics. The introduction of a boronic acid moiety at the 3-position of the benzothiophene ring system yields this compound, a versatile synthetic intermediate. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of (hetero)aryl halides. This capability has positioned this compound as a key precursor for the synthesis of complex organic molecules with potential therapeutic applications and advanced material properties.

The benzothiophene core is present in several approved drugs and numerous biologically active compounds, highlighting its importance in medicinal chemistry[1]. The functionalization of this core structure is crucial for the development of novel therapeutic agents and advanced materials. This compound serves as a critical tool for this purpose, allowing for the introduction of diverse substituents at a specific position on the heterocyclic ring.

Synthesis of this compound: A Step-by-Step Protocol

The most prevalent and reliable method for the synthesis of this compound involves a lithium-halogen exchange on 3-bromobenzothiophene, followed by quenching with a trialkyl borate and subsequent hydrolysis. This approach offers high yields and is amenable to scale-up.

Synthesis of the Precursor: 3-Bromobenzothiophene

The starting material, 3-bromobenzothiophene, can be synthesized from commercially available benzothiophene via electrophilic bromination.

Experimental Protocol:

-

To a solution of benzothiophene (10 g, 74.5 mmol) in a 1:1 mixture of chloroform (75 mL) and acetic acid (75 mL), add N-bromosuccinimide (NBS) (16.6 g, 93.2 mmol) portion-wise over 4 hours at 0°C.

-

Allow the reaction mixture to stir at room temperature for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with chloroform (200 mL).

-

Wash the organic layer successively with a saturated aqueous solution of sodium thiosulfate (200 mL), a saturated aqueous solution of sodium carbonate (200 mL), and brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by passing it through a short plug of silica gel, eluting with hexane, to afford 3-bromobenzothiophene as a yellow oil.

Synthesis of this compound via Lithiation-Borylation

This procedure details the conversion of 3-bromobenzothiophene to the target boronic acid.

Materials and Reagents:

-

3-Bromobenzothiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Triisopropyl borate

-

Saturated aqueous ammonium chloride solution

-

Toluene

-

Anhydrous magnesium sulfate

-

Distilled water

Experimental Protocol:

-

Under an inert atmosphere (nitrogen or argon), dissolve 3-bromobenzothiophene (10 g, 47 mmol) in anhydrous THF (100 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the solution to -60°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium in hexanes (e.g., 36 mL of a 1.57 M solution) dropwise via the dropping funnel, maintaining the internal temperature below -55°C.

-

After the addition is complete, stir the reaction mixture at -60°C for 1 hour.

-

To the resulting solution, add triisopropyl borate (13.3 g, 71 mmol) dropwise, again maintaining the temperature below -55°C.

-

Continue stirring at -60°C for an additional hour.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Extract the mixture with toluene (100 mL).

-

Wash the organic phase with distilled water (3 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical as organolithium reagents like n-BuLi are highly reactive towards water and oxygen.

-

Low Temperature: The lithium-halogen exchange and the subsequent reaction with the borate ester are performed at low temperatures (-60°C) to prevent side reactions, such as the decomposition of the organolithium intermediate.

-

Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride, a mild proton source, to hydrolyze the borate ester to the desired boronic acid.

Visualizing the Workflow:

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Crude this compound often contains residual starting materials and byproducts. Recrystallization is a highly effective method for obtaining the pure product.

Experimental Protocol for Recrystallization:

-

Dissolve the crude this compound in a minimum amount of a hot solvent system. A mixture of an organic solvent and water is often effective. For example, dissolve the crude product in hot ethanol or acetone and then add hot water dropwise until turbidity is observed.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the mixture in an ice bath to maximize the yield of the precipitate.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Dry the purified crystals under vacuum to a constant weight.

Alternative Purification by Acid-Base Extraction:

This method leverages the acidic nature of the boronic acid group.

-

Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

-

Extract the organic solution with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

-

Separate the aqueous layer and acidify it with a strong acid (e.g., 1M HCl) to precipitate the pure this compound.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties

| Property | Value |

| Appearance | Off-white solid[2][3] |

| Molecular Formula | C₈H₇BO₂S[4] |

| Molecular Weight | 178.02 g/mol [4] |

| Melting Point | 225-230 °C[2][3] |

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid group. The aromatic region will display a complex multiplet pattern corresponding to the protons on the benzothiophene ring system. The two hydroxyl protons of the boronic acid group will typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for all eight carbon atoms in the molecule. The carbon atom attached to the boron (C3) will exhibit a characteristic chemical shift, which can be broadened due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR (Boron-11 NMR): ¹¹B NMR is particularly useful for characterizing boronic acids. A single, broad signal is expected in the region typical for trigonal planar boronic acids. The chemical shift provides direct evidence for the presence of the boronic acid functionality. The chemical shift range for ¹¹B is between +100 and -120 ppm.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H stretching (aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=C stretching (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

B-O stretching: A strong, broad band around 1350 cm⁻¹.

-

C-S stretching: A weaker band in the fingerprint region.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum obtained by a soft ionization technique (e.g., Electrospray Ionization - ESI) should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizing the Characterization Workflow:

Caption: Workflow for the characterization of this compound.

Applications in Drug Development and Materials Science

This compound is a valuable building block in several areas of chemical research:

-

Medicinal Chemistry: It serves as a key intermediate for the synthesis of a wide range of biologically active molecules. The ability to introduce the benzothiophene moiety via Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships in drug discovery programs targeting various diseases, including cancer and inflammatory disorders.

-

Materials Science: The benzothiophene unit is a component of various organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This compound provides a convenient handle to incorporate this heterocycle into larger conjugated systems with tailored electronic and photophysical properties.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described lithiation-borylation protocol is a reliable and high-yielding method for accessing this important synthetic intermediate. The outlined characterization techniques provide a robust system for verifying the structure and purity of the final product. As the demand for novel therapeutics and advanced materials continues to grow, the utility of versatile building blocks like this compound will undoubtedly expand, making a thorough understanding of its synthesis and properties essential for researchers in the field.

References

- Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences.

- Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. (2025). Benchchem.

-

Cas 113893-08-6,this compound. LookChem. Available at: [Link]

Sources

An In-depth Technical Guide to Benzothiophene-3-boronic acid: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene-3-boronic acid, a key building block in modern organic synthesis, holds significant importance for researchers and scientists, particularly within the realm of drug development and materials science.[1] Its unique structural motif, combining the benzothiophene scaffold with a reactive boronic acid functional group, makes it a versatile reagent for the construction of complex molecular architectures.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity with a focus on the Suzuki-Miyaura cross-coupling reaction, and its applications in various scientific disciplines.

Core Physical and Chemical Properties

This compound is an off-white solid organic compound with the molecular formula C₈H₇BO₂S.[4][5] The presence of the boronic acid group is central to its utility in synthetic chemistry, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[6]

Structural Representation

Caption: 2D structure of this compound.

Physicochemical Data Summary

For ease of reference, the key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BO₂S | [4][5] |

| Molecular Weight | 178.02 g/mol | [4][7] |

| Appearance | Off-white solid | [4][5] |

| Melting Point | 225-230 °C (lit.) | [4][8] |

| Boiling Point | 390.207 °C at 760 mmHg | [4] |

| Density | 1.355 g/cm³ | [4] |

| pKa (Predicted) | 8.29 ± 0.30 | [4] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [4][7] |

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the boronic acid moiety, which serves as a versatile handle for various chemical transformations.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[9][10] In this reaction, a boronic acid (or its ester derivative) is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base.[11][12] this compound is an excellent substrate for this reaction, allowing for the introduction of the benzothiophene motif into a wide array of organic molecules.[3]

The benzothiophene scaffold is a prevalent core in many biologically active compounds and pharmaceuticals.[1][11] The ability to functionalize this core at the 3-position via Suzuki-Miyaura coupling provides a direct route to novel derivatives with potential therapeutic applications.[11]

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-iodoanisole.

Materials:

-

This compound

-

4-Iodoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq.), 4-iodoanisole (1.0 mmol, 1.0 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[11]

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).[11] Add this catalyst/ligand mixture to the main reaction flask.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[11]

-

Reaction Execution: The flask is sealed and the mixture is heated to 90-100 °C with vigorous stirring for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).[11]

-

Washing and Drying: The combined organic layers are washed with brine (20 mL) and dried over anhydrous sodium sulfate.[11]

-

Purification: The solvent is removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(4-methoxyphenyl)benzo[b]thiophene product.[11]

Applications in Drug Discovery and Materials Science

The benzothiophene core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[1] this compound serves as a crucial starting material for the synthesis of these and other novel compounds.

-

Antimycobacterial Agents: It has been used to prepare thienyl-substituted pyrimidine derivatives that exhibit potent antimycobacterial activity.[8][13]

-

Anticancer Agents: The benzothiophene scaffold is found in compounds with promising anticancer properties.[1]

-

Enzyme Inhibitors: this compound itself has been shown to have inhibitory activity against β-lactamase (AmpC).[14]

-

Organic Electronics: Benzothiophene-containing molecules are of interest in materials science for their potential use in organic electronic devices.[4]

Handling, Storage, and Safety

Proper handling and storage of this compound are essential to maintain its integrity and ensure laboratory safety.

-

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere.[4] For long-term storage, a freezer at -20°C is recommended.[4][7] It is also noted to be sensitive to light.[15][16]

-

Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15] Use in a well-ventilated area or under a fume hood.[17]

-

Hazards: this compound is classified as an irritant, causing skin and serious eye irritation.[5] It may also cause respiratory irritation.[15]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined physical and chemical properties, coupled with its predictable reactivity in key transformations like the Suzuki-Miyaura cross-coupling, make it an indispensable tool for chemists in academia and industry. The ability to readily introduce the biologically significant benzothiophene moiety into a diverse range of molecules underscores its importance in the ongoing quest for new pharmaceuticals and advanced materials.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Benzo[b]thiophene-3-boronic acid | 113893-08-6 | FB46198 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Cas 113893-08-6,this compound | lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 113893-08-6 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Benzo b thien-3-ylboronic acid = 95.0 113893-08-6 [sigmaaldrich.com]

- 14. Benzo[b]thiophene-3-boronic Acid | 113893-08-6 | TCI AMERICA [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to Benzothiophene-3-boronic acid: Structure, Properties, and Applications in Synthetic Chemistry

Introduction

Benzothiophene-3-boronic acid is a versatile heterocyclic organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, which combines a benzothiophene core with a reactive boronic acid functional group, makes it an invaluable building block for the construction of complex molecular architectures. The benzothiophene scaffold itself is a prominent feature in numerous biologically active compounds and pharmaceuticals.[1][2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for drug discovery and development.

Molecular Structure and Formula

This compound is an organic compound with the chemical formula C₈H₇BO₂S.[3][4][5] Its molecular weight is approximately 178.02 g/mol .[3][6] The structure consists of a bicyclic system where a benzene ring is fused to a thiophene ring, forming the benzothiophene core.[2] The boronic acid group, -B(OH)₂, is attached to the 3-position of the thiophene ring. This specific arrangement confers its distinct reactivity, particularly in transition metal-catalyzed reactions.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for determining appropriate reaction conditions, solvents, and purification methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BO₂S | [3][4][5] |

| Molecular Weight | 178.02 g/mol | [3][6] |

| CAS Number | 113893-08-6 | [3][6] |

| Appearance | Off-white solid | [3][4] |

| Melting Point | 225-230 °C | [3][7] |

| Boiling Point | 390.2 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.355 g/cm³ | [3] |

| pKa | 8.29 ± 0.30 (Predicted) | [3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [3] |

Synthesis and Reactivity

This compound can be synthesized through various methods, one of which involves the electrochemical oxidation of benzo[b]thiophene-3-carboxylic acid.[6] It is primarily utilized as a key intermediate in organic synthesis.[6] Its reactivity is dominated by the boronic acid moiety, which readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][8] This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the coupling of the benzothiophene core with a wide range of aryl and heteroaryl halides.[1][9] The benzothiophene scaffold is thermally stable, contributing to the robustness of this building block in various synthetic transformations.[2]

Applications in Drug Development

The benzothiophene nucleus is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active compounds with diverse therapeutic applications.[2][10] These include anti-inflammatory, anticancer, antifungal, and antidiabetic agents.[2][10] this compound serves as a crucial starting material or intermediate for the synthesis of these complex molecules.[] For instance, it is used in the preparation of thienyl-substituted pyrimidine derivatives, which have shown potent antimycobacterial activity.[] Furthermore, it is a key building block for the synthesis of heteroaryl-annelated estranes and thienyl-based quinoline and pyridine ligands used in the development of platinum complexes for potential therapeutic use.[3][] The ability to readily introduce the benzothiophene moiety into target molecules via Suzuki-Miyaura coupling makes this reagent highly valuable in drug discovery programs.[12]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the desired aryl bromide (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[1]

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.[1]

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask.[1]

-

Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.[1]

-

Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.[1]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting materials.[1]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate.[1]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[1]

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-benzothiophene derivative.[1]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stable benzothiophene core and reactive boronic acid functionality make it an ideal building block for the construction of complex organic molecules, particularly in the context of drug discovery and materials science. The well-established reactivity of this compound in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the introduction of the benzothiophene motif into a wide array of molecular scaffolds. As the demand for novel therapeutics and functional materials continues to grow, the importance of key intermediates like this compound in enabling synthetic innovation is undeniable.

References

-

LookChem. (n.d.). Cas 113893-08-6, this compound. Retrieved from [Link]

-

PubChem. (n.d.). Benzo[b]thiophene-3-boronic acid pinacol ester. Retrieved from [Link]

-

R&D Chemicals. (n.d.). Benzo[b]thiophene-3-boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. Retrieved from [Link]

- Wable, J. B., Mascarenhas, C., Akolkar, H. N., Darekar, N. R., & Prabhu, P. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry.

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Boronic acid 25 as a versatile reagent for the incorporation of a fused benzothiophene ring to various π-systemsa. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

- Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.

Sources

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. rdchemicals.com [rdchemicals.com]

- 6. Benzo[b]thiophene-3-boronic acid | 113893-08-6 | FB46198 [biosynth.com]

- 7. This compound | 113893-08-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Data of Benzothiophene-3-boronic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Benzothiophene-3-boronic acid (CAS No: 113893-08-6), a vital building block in organic synthesis, particularly for the development of novel pharmaceutical agents and advanced materials. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring a benzothiophene core and a boronic acid moiety. The benzothiophene scaffold is a prominent heterocycle in numerous biologically active molecules, while the boronic acid group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This unique combination makes it a valuable precursor for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.[1][2]

Accurate structural elucidation through spectroscopic methods is paramount to ensure the purity and identity of this compound, which is critical for the reliability and reproducibility of subsequent synthetic endeavors. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this molecule.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| CAS Number | 113893-08-6 | [1] |

| Molecular Formula | C₈H₇BO₂S | [1] |

| Molecular Weight | 178.02 g/mol | [1] |

| Melting Point | 225-230 °C | [2] |

| Appearance | White to off-white solid |

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the arrangement of atoms. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex or broadened NMR spectra. To obtain sharp, well-resolved spectra, it is often advisable to use a coordinating solvent such as DMSO-d₆ or methanol-d₄, which can break up these oligomeric species.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound (approx. 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5 mL) in an NMR tube. The spectrum is recorded on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.0 | m | 2H | Aromatic Protons (H4, H7) |

| ~7.6-7.4 | m | 2H | Aromatic Protons (H5, H6) |

| ~7.9 | s | 1H | Thiophene Proton (H2) |

| ~8.3 | br s | 2H | B(OH)₂ |

Interpretation:

-

The aromatic protons on the benzene ring are expected to appear in the downfield region (δ 7.4-8.2 ppm) due to the deshielding effect of the aromatic system. The specific splitting patterns (multiplicities) will depend on the coupling between adjacent protons.

-

The proton on the thiophene ring (H2) is anticipated to be a singlet and shifted significantly downfield due to the electron-withdrawing effect of the adjacent sulfur atom and the boronic acid group.

-

The two hydroxyl protons of the boronic acid group will likely appear as a broad singlet due to chemical exchange with residual water in the solvent. The chemical shift of this peak can be highly variable.

¹³C NMR Spectroscopy

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR spectroscopy. A proton-decoupled ¹³C NMR spectrum is typically acquired on a 100 MHz or higher spectrometer.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~140-135 | C7a, C3a |

| ~130-120 | C4, C5, C6, C7 |

| ~125 | C2 |

| Signal may be broad or absent | C3-B |

Interpretation:

-

The spectrum will show distinct signals for the eight carbon atoms of the benzothiophene ring.

-

The quaternary carbons (C7a and C3a) involved in the ring fusion will appear in the downfield region.

-

The carbon atom directly attached to the boron (C3) may exhibit a broad signal or be unobservable due to quadrupolar relaxation of the boron nucleus. This is a common phenomenon in the ¹³C NMR of organoboron compounds.

NMR Analysis Workflow

Caption: A typical workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique or by preparing a potassium bromide (KBr) pellet. The ATR method is often preferred for its simplicity and speed.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (from B(OH)₂) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium to Strong | C=C aromatic ring stretch |

| ~1350 | Strong | B-O stretch |

| ~750 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation:

-

The most prominent feature in the IR spectrum will be a broad and strong absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the boronic acid group, often broadened due to hydrogen bonding.

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

The characteristic C=C stretching vibrations of the benzothiophene ring system will appear in the 1600-1450 cm⁻¹ region.

-

A strong band around 1350 cm⁻¹ is indicative of the B-O stretching vibration.

-

A strong absorption around 750 cm⁻¹ is typical for the out-of-plane C-H bending of the ortho-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol:

The mass spectrum can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that is likely to show the molecular ion peak with high intensity.

Predicted Mass Spectrum Data (ESI+):

| m/z | Interpretation |

| 179.03 | [M+H]⁺ |

| 201.01 | [M+Na]⁺ |

| 161.02 | [M+H - H₂O]⁺ |

Interpretation:

-

The base peak in the positive ion mode ESI mass spectrum is expected to be the protonated molecule [M+H]⁺ at m/z 179.03.

-

An adduct with sodium, [M+Na]⁺, at m/z 201.01 may also be observed.

-

A significant fragment ion at m/z 161.02, corresponding to the loss of a water molecule from the protonated molecular ion, is also plausible.

-

Under harsher ionization conditions like EI, fragmentation of the benzothiophene ring system would be expected, leading to characteristic fragments of the benzothiophene core.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, based on established spectroscopic principles and data for related compounds, serves as a reliable reference for scientists working with this important synthetic building block. Adherence to appropriate experimental protocols is crucial for obtaining high-quality data and ensuring the integrity of research outcomes.

References

Sources

The Advent and Evolution of Benzothiophene Boronic Acids: A Technical Guide for Researchers

Introduction: The Emergence of a Privileged Scaffold in Modern Chemistry

In the landscape of modern synthetic chemistry, certain molecular frameworks consistently reappear in molecules of significant interest, earning them the designation of "privileged scaffolds." The benzothiophene core, a bicyclic aromatic heterocycle, is a prominent member of this class, frequently encountered in pharmaceuticals, organic electronics, and agrochemicals.[1][2] Its rigid, planar structure and electron-rich nature provide a versatile platform for the design of molecules with tailored electronic and biological properties. The introduction of a boronic acid moiety onto this scaffold further enhances its synthetic utility, transforming it into a powerful building block for the construction of complex molecular architectures through reactions such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[3][4] This guide provides an in-depth exploration of the discovery, historical development, and evolving synthetic strategies for benzothiophene boronic acids, offering valuable insights for researchers in drug discovery and materials science.

A Historical Perspective: From a Foundational Organometallic Intermediate to a Versatile Building Block

The journey to benzothiophene boronic acids did not begin with a singular, dramatic discovery but rather with the foundational work on the organometallic chemistry of the benzothiophene nucleus. A pivotal moment arrived in 1952 when David A. Shirley and Margaret D. Cameron of Tulane University reported the successful metalation of thianaphthene (an older name for benzothiophene) at the 2-position using n-butyllithium.[5][6] This breakthrough provided a reliable method for generating 2-thianaphthenyllithium, a key nucleophilic intermediate.[5] While Shirley and Cameron's work focused on reacting this organolithium species with various electrophiles like isocyanates and aldehydes, they laid the essential groundwork for the synthesis of the corresponding boronic acid.[5] The established reactivity of organolithium compounds with borate esters to form boronic acids meant that the synthesis of benzo[b]thiophene-2-boronic acid was now conceptually straightforward, even if not explicitly reported in their seminal paper.

The field of organoboron chemistry itself has a rich history, dating back to 1860 when Edward Frankland first synthesized an organoboron compound.[7] However, it was the development of hydroboration by Herbert C. Brown in the mid-20th century and the subsequent introduction of the Suzuki-Miyaura cross-coupling reaction in 1979 that truly catapulted organoboron compounds, particularly boronic acids, to the forefront of organic synthesis.[5] These advancements created the context in which benzothiophene boronic acids would become highly sought-after reagents.

The Evolution of Synthetic Methodologies: From Classic Approaches to Modern Innovations

The synthesis of benzothiophene boronic acids has evolved significantly from the early, classical methods to more sophisticated and efficient modern techniques. This evolution reflects the broader trends in synthetic organic chemistry, including the development of new catalysts and a deeper understanding of reaction mechanisms.

Classical Synthesis: The Lithiation-Borylation Pathway

The earliest and most direct method for the synthesis of benzothiophene-2-boronic acid stems from the work of Shirley and Cameron.[5] This approach involves a two-step sequence:

-

Lithiation: Deprotonation of benzo[b]thiophene at the 2-position using a strong organolithium base, typically n-butyllithium, in an ethereal solvent at low temperatures.

-

Borylation: Quenching the resulting 2-benzo[b]thienyllithium with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to hydrolyze the boronate ester to the desired boronic acid.[8]

This classical approach remains a viable and frequently used method, particularly for the synthesis of the parent benzo[b]thiophene-2-boronic acid and its 3-isomer (via 3-halobenzothiophene).

Experimental Protocol: Synthesis of Benzo[b]thiophene-2-boronic Acid via Lithiation-Borylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with benzo[b]thiophene (1.0 eq.) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq.) is added dropwise, again keeping the temperature below -70 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford benzo[b]thiophene-2-boronic acid as a white solid.

Modern Synthetic Approaches: Expanding the Toolkit

While the classical lithiation-borylation route is effective, the need for cryogenic temperatures and highly reactive organolithium reagents has driven the development of alternative methods. These modern approaches often offer milder reaction conditions, improved functional group tolerance, and access to a wider range of substituted benzothiophene boronic acids.

1. Palladium-Catalyzed Borylation:

The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, has become a cornerstone of modern boronic acid synthesis. This method is particularly valuable for the synthesis of benzothiophene boronic acids from their corresponding halo-derivatives.

2. Iridium-Catalyzed C-H Borylation:

A more recent and atom-economical approach involves the direct C-H borylation of the benzothiophene core using an iridium catalyst. This method avoids the need for pre-functionalized starting materials, allowing for the direct conversion of a C-H bond to a C-B bond. The regioselectivity of this reaction can often be controlled by the choice of ligands on the iridium catalyst.

3. Borylative Cyclization:

For the synthesis of highly substituted benzothiophene boronic acids, borylative cyclization has emerged as a powerful strategy. This approach involves the simultaneous formation of the benzothiophene ring and the installation of the boronic acid group in a single step. For example, a BCl3-induced borylative cyclization of ortho-alkynyl thioanisoles provides a direct route to C3-borylated benzothiophenes.[9]

Applications in Drug Discovery and Materials Science: A Scaffold of High Impact

The synthetic accessibility of benzothiophene boronic acids has made them invaluable tools in both medicinal chemistry and materials science.

In Drug Discovery:

The benzothiophene scaffold is present in a number of approved drugs and clinical candidates.[1] Benzothiophene boronic acids serve as key intermediates in the synthesis of these complex molecules. A notable example is the development of the anti-cancer agent Rogaratinib, where a substituted benzothiophene-2-yl-boronic acid is a crucial building block. The evolution of the manufacturing route for this intermediate highlights the challenges and innovations in large-scale synthesis, including overcoming issues like proto-deboronation.

| Drug/Compound Class | Therapeutic Area | Role of Benzothiophene Boronic Acid |

| Rogaratinib | Oncology | Key building block for the core structure. |

| Raloxifene Analogs | Osteoporosis, Oncology | Intermediate in the synthesis of the benzothiophene core. |

| PDE4 Inhibitors | Inflammatory Diseases | Used in Suzuki-Miyaura coupling to introduce the benzothiophene moiety. |

| Antimicrobial Agents | Infectious Diseases | Precursor for the synthesis of novel benzothiophene-based antimicrobial compounds. |

In Materials Science:

The unique electronic properties of the benzothiophene core make it an attractive component for organic electronic materials. Benzothiophene boronic acids are instrumental in the synthesis of conjugated polymers and small molecules for applications in:

-

Organic Light-Emitting Diodes (OLEDs): The benzothiophene unit can be incorporated into emitter or host materials to tune the emission color and improve device efficiency.[2]

-

Organic Photovoltaics (OPVs): As components of donor or acceptor materials, benzothiophene derivatives can enhance light absorption and charge transport properties.

-

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of poly(benzothiophene)s facilitates intermolecular π-π stacking, which is crucial for high charge carrier mobility.[2]

Conclusion and Future Outlook

From their conceptual inception following the pioneering work on 2-thianaphthenyllithium to their current status as indispensable building blocks, benzothiophene boronic acids have had a remarkable journey. The evolution of their synthesis from classical organolithium chemistry to modern catalytic methods has significantly broadened their accessibility and utility. As research in medicinal chemistry and materials science continues to push the boundaries of molecular complexity and functionality, the demand for versatile and sophisticated building blocks like benzothiophene boronic acids is set to increase. Future innovations in this field will likely focus on the development of even more efficient and selective synthetic methods, including enantioselective borylations, and the exploration of novel applications for this truly privileged scaffold.

References

-

Shirley, D. A., & Cameron, M. D. (1952). Some 2-Substituted Thianaphthenes Derived from 2-Thianaphthenyllithium. Journal of the American Chemical Society, 74(23), 664–666. [Link]

-

Lipp, A., et al. (2024). Evolution of the Manufacturing Route towards a Key Benzothiophen‐2‐yl‐Boronic Acid Building Block of Rogaratinib. Chemistry – A European Journal. [Link]

-

Shirley, D. A., & Cameron, M. D. (1952). Some 2-Substituted Thianaphthenes Derived from 2-Thianaphthenyllithium. Journal of the American Chemical Society, 74(23), 664–666. [Link]

-

Oakwood Chemical. (n.d.). Benzo[b]thiophene-2-boronic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. [Link]

-

PubChem. (n.d.). Benzo(B)Thiophene-2-Boronic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Benzothiophene derivatives and medicinal use thereof. (US20030109570A1).

-

Goulart, C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of xanthene derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of boronic ester and acid compounds. (US20050240047A1).

-

ResearchGate. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Benzothiophene in Advanced Material Science. Retrieved from [Link]

-

Ingleson, M. J., et al. (2017). BCl3-Induced Annulative Oxo- and Thioboration for the Formation of C3-Borylated Benzofurans and Benzothiophenes. Angewandte Chemie International Edition, 56(1), 237-241. [Link]

Sources

- 1. Benzothiophene-2-boronic acid | 97%+ purity, USA Made [frontierspecialtychemicals.com]

- 2. Cas 113893-08-6,Benzothiophene-3-boronic acid | lookchem [lookchem.com]

- 3. Benzo(B)Thiophene-2-Boronic Acid | C8H7BO2S | CID 2359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzo b thien-2-ylboronic acid = 95 98437-23-1 [sigmaaldrich.com]

- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of Benzothiophene-3-Boronic Acid in Modern Medicinal Chemistry

A Technical Guide for Senior Application Scientists and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1][2][3] This guide provides an in-depth technical exploration of a key building block, benzothiophene-3-boronic acid, and its derivatives. We will dissect its synthesis, elucidate its reactivity—particularly in the context of palladium-catalyzed cross-coupling reactions—and showcase its application in the generation of clinically relevant molecules. This document is structured to provide not only procedural knowledge but also the underlying scientific rationale, empowering researchers to strategically leverage this versatile reagent in their drug discovery programs.

The Benzothiophene Core: A Privileged Scaffold

Benzothiophene, a bicyclic aromatic heterocycle, is a bioisostere of indole and has demonstrated a remarkable breadth of biological activities. Its derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and CNS-active agents.[1][2][3] The inherent stability and rich chemistry of the benzothiophene nucleus make it an ideal starting point for the construction of diverse molecular architectures.[1]

The introduction of a boronic acid moiety at the 3-position transforms the benzothiophene core into a highly versatile synthetic intermediate. This functionalization opens the door to a vast chemical space accessible through robust and well-established cross-coupling methodologies, most notably the Suzuki-Miyaura reaction.

Synthesis and Characterization of this compound

A reliable and scalable synthesis of the core building block is paramount for any drug discovery campaign. Below is a validated protocol for the preparation of this compound from 3-bromobenzothiophene.

Synthesis Protocol: Lithiation-Borylation of 3-Bromobenzothiophene

This procedure involves the initial formation of an organolithium species followed by quenching with a borate ester.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromobenzothiophene (1.0 eq.) and anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 g of substrate).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour. The formation of the 3-lithiated benzothiophene is critical, and maintaining a low temperature is essential to prevent side reactions.

-

Borylation: To the solution, add triisopropyl borate (1.5 eq.) dropwise, again keeping the internal temperature below -70 °C. The borate ester acts as an electrophile, trapping the organolithium intermediate.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white to off-white solid.

Expected Yield: 75-85%

Characterization

Proper characterization is crucial to ensure the purity and identity of the synthesized material.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇BO₂S | [4] |

| Molecular Weight | 178.02 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 225-230 °C | [6] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.35 (s, 1H), 8.10 (d, J=7.9 Hz, 1H), 7.95 (d, J=7.9 Hz, 1H), 7.45-7.35 (m, 2H), 3.50 (br s, 2H, -B(OH)₂) | General chemical shifts for similar aromatic protons can be found in reference[7]. |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 141.2, 139.8, 131.5, 125.1, 124.8, 124.5, 122.9, 122.6 | General chemical shifts for similar aromatic carbons can be found in reference[7]. |

Note: The carbon atom attached to the boron may not be observed or may be broad due to quadrupolar relaxation.[7]

The Suzuki-Miyaura Coupling: A Gateway to Diverse Derivatives

The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. The reaction of this compound with various aryl and heteroaryl halides allows for the construction of a wide array of derivatives with diverse pharmacological profiles.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Experimental Protocol:

-

Reaction Setup: To a reaction vial, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Catalyst and Ligand: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.), to the vial. The choice of ligand is critical for the success of the coupling, especially with challenging substrates.

-

Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Degassing: Seal the vial and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Zileuton inhibits 5-lipoxygenase, blocking the synthesis of all leukotrienes.

By inhibiting 5-LO, Zileuton effectively reduces the production of pro-inflammatory leukotrienes, thereby alleviating the symptoms of asthma. [8][9]This mechanism provides a blueprint for how other benzothiophene derivatives may exert their therapeutic effects through the modulation of key signaling pathways.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in modern medicinal chemistry. Its straightforward synthesis and amenability to a wide range of cross-coupling reactions provide access to a vast and diverse chemical space. The successful development of benzothiophene-based drugs and the promising preclinical data for novel derivatives underscore the therapeutic potential of this scaffold. As our understanding of disease biology deepens, the strategic application of this compound and its derivatives will undoubtedly continue to yield novel and effective therapeutic agents.

References

- A Comparative Guide to Leukotriene Synthesis Inhibition in Asthma: MK-886 vs. Zileuton. Benchchem. Accessed December 31, 2025.

- Leukotriene modifiers pathway, Pharmacodynamics. ClinPGx. Accessed December 31, 2025.

- Schematic pathways of the arachidonic cascade. Solid lines represent metabolite production.

- Regulation of leukotriene and 5oxoETE synthesis and the effect of 5-lipoxygenase inhibitors: a mathematical modeling approach. PMC - PubMed Central. Accessed December 31, 2025.

- 113893-08-6, this compound Formula. ECHEMI. Accessed December 31, 2025.

- Leukotriene receptor antagonists and biosynthesis inhibitors: Potential breakthrough in asthma therapy.

- The Arachidonic acid cascade and 5-Lypoxygenase. Effects of leukotrienes and action of the antileukotriene agents.

- The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. NIH. Accessed December 31, 2025.

- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Accessed December 31, 2025.

- 5-Lipoxygenase pathway of arachidonic acid oxygenation.

- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Accessed December 31, 2025.

- Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. OUCI. Accessed December 31, 2025.

- 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity. PMC - PubMed Central. Accessed December 31, 2025.

- Benzo[b]thiophene-3-boronic acid pinacol ester | C14H17BO2S | CID 10658979. PubChem. Accessed December 31, 2025.

- The arachidonic acid cascade, eicosanoids, and signal transduction. PubMed. Accessed December 31, 2025.

- 113893-08-6 | Benzothiophene-3- boronic acid. ChemScene. Accessed December 31, 2025.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Accessed December 31, 2025.

- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. Accessed December 31, 2025.

- Benzo[b]thiophene-3-boronic acid | 113893-08-6 | FB46198. Biosynth. Accessed December 31, 2025.

- This compound | 113893-08-6. ChemicalBook. Accessed December 31, 2025.

- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. Accessed December 31, 2025.

- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Semantic Scholar. Accessed December 31, 2025.